2-(5-Chloro-2-thienyl)pyrrolidine

Description

Contextualization of Pyrrolidine (B122466) Scaffolds in Bioactive Molecules

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of bioactive molecules. tandfonline.comnih.gov Its prevalence in both natural products and synthetic drugs underscores its importance in medicinal chemistry. nih.govfrontiersin.org The structural characteristics of the pyrrolidine scaffold, such as its three-dimensional, non-planar nature, allow for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole (B145914). This "pseudorotation" of the ring enables the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. nih.gov

The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for substitution, with a significant percentage of FDA-approved drugs containing a substituted pyrrolidine ring. nih.gov The stereochemistry of the pyrrolidine ring is another critical feature, as the presence of chiral centers can lead to different biological profiles for different stereoisomers. nih.gov This has been a guiding principle in the development of numerous drugs across various therapeutic areas, including antivirals, antihypertensives, and anticancer agents. nih.govnih.gov

Significance of Thiophene (B33073) Moieties in Pharmaceutical Design

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another privileged scaffold in pharmaceutical design. Its structural and electronic properties, which are in some ways similar to benzene, allow it to act as a bioisostere, a substituent or group with similar physical or chemical properties that produce broadly similar biological properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which are vital for drug-receptor binding. researchgate.net

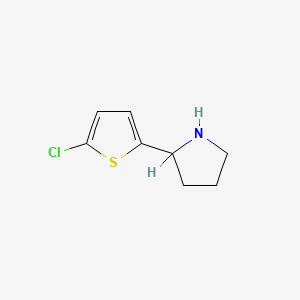

Structural Elucidation and Naming Convention for 2-(5-Chloro-2-thienyl)pyrrolidine

The chemical compound at the center of this article is This compound . Its structure consists of a pyrrolidine ring linked at the 2-position to a thiophene ring. The thiophene ring is further substituted with a chlorine atom at its 5-position.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name precisely describes the connectivity of the atoms within the molecule.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 524674-42-8 |

| Molecular Formula | C₈H₁₀ClNS |

| Molecular Weight | 187.69 g/mol |

| Physical Form | Yellow to Brown Liquid |

| Storage Temperature | 2-8 °C |

| Purity | Typically ≥97% |

| InChI Key | XMSYAIXTGCQRQX-UHFFFAOYSA-N |

Overview of Research Trajectories for Related Heterocyclic Systems

The exploration of heterocyclic systems that combine different pharmacophoric elements, such as the pyrrolidine-thiophene hybrid, represents a significant and ongoing area of research in medicinal chemistry. The rationale behind creating such hybrid molecules is to harness the beneficial properties of each constituent ring system, potentially leading to compounds with enhanced biological activity, improved selectivity, or novel mechanisms of action.

Research into related systems, such as thieno[2,3-b]pyridines and pyrrolo[1,2-a]thieno[3,2-e]pyrimidines, has yielded compounds with potent antitumor activities. mdpi.comnih.gov For instance, studies on thienopyrimidine derivatives have identified compounds with promising activity against various cancer cell lines. researchgate.netbiorxiv.org These findings highlight the potential of sulfur- and nitrogen-containing fused heterocyclic systems in cancer drug discovery.

Furthermore, the synthesis and biological evaluation of various substituted pyrrolidines continue to be a fertile ground for identifying new therapeutic leads. Structure-activity relationship (SAR) studies on pyrrolidine derivatives have been instrumental in optimizing their activity as enzyme inhibitors, with applications in treating diseases ranging from viral infections to cancer. nih.govnih.govnih.gov The development of novel synthetic methodologies, including multicomponent reactions and catalytic processes, has expanded the accessible chemical space for these heterocyclic compounds, facilitating the rapid generation of diverse libraries for biological screening. tandfonline.comorganic-chemistry.org

The investigation of pyrrolidine-thiophene hybrids and related heterocyclic systems is driven by the quest for new molecular entities with improved therapeutic profiles. The insights gained from the study of compounds like this compound and its analogues contribute to the broader understanding of how to design and synthesize the next generation of innovative medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSYAIXTGCQRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401766 | |

| Record name | 2-(5-CHLORO-2-THIENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524674-42-8 | |

| Record name | 2-(5-CHLORO-2-THIENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 5 Chloro 2 Thienyl Pyrrolidine and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Formation with Thienyl Integration

The construction of the pyrrolidine ring, particularly with the simultaneous incorporation of a thienyl substituent, is a key challenge in the synthesis of 2-(5-chloro-2-thienyl)pyrrolidine and its analogues. Various modern synthetic strategies have been developed to address this, including cycloaddition reactions, intramolecular cyclization, and multicomponent reactions.

Cycloaddition Reactions in Pyrrolidine Synthesis

[3+2] Cycloaddition reactions are a powerful and widely utilized method for the synthesis of five-membered heterocyclic rings like pyrrolidine. nih.gov These reactions, particularly 1,3-dipolar cycloadditions involving azomethine ylides, offer a high degree of regio- and stereoselectivity, allowing for the construction of complex pyrrolidine structures with multiple stereocenters. nih.govnih.gov

Azomethine ylides, which are nitrogen-based three-atom components, can be generated in situ from various precursors, such as the condensation of an aldehyde and an amino acid. nih.govacs.org These reactive intermediates then react with a dipolarophile, typically an alkene, to form the pyrrolidine ring. nih.gov The choice of catalyst, such as Ag2CO3, can influence the diastereoselectivity of the reaction, leading to the formation of densely substituted pyrrolidines with high regio- and diastereoselectivities. nih.gov For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides has been shown to produce a variety of proline derivatives with up to four stereogenic centers. nih.gov

The versatility of this approach is demonstrated by its application in the synthesis of a wide range of pyrrolidine derivatives, including those with thienyl substituents. nih.gov The reaction can be scaled up without compromising yield or selectivity, highlighting its practical utility. nih.gov

Intramolecular Cyclization Pathways to Pyrrolidine Ring Systems

Intramolecular cyclization represents another crucial strategy for the formation of the pyrrolidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule containing both the nucleophilic nitrogen and the electrophilic carbon. A variety of methods can be employed to achieve this transformation.

One such method is the intramolecular hydroamination/reduction of unactivated alkynes. The use of Et3SiH and a catalytic amount of I2 enables this transition-metal-free cyclization at room temperature, yielding 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Another approach involves the copper-catalyzed intramolecular amination of remote unactivated C(sp3)-H bonds, which provides a mild and effective route to pyrrolidines with excellent regio- and chemoselectivity. organic-chemistry.org

Furthermore, palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides has been developed to produce pyrrolo[1,2-a]pyrazin-1-ones, demonstrating the utility of this strategy in constructing fused bicyclic systems containing a pyrrolidine ring. researchgate.net These methods offer diverse pathways to pyrrolidine ring systems, often with the ability to control stereochemistry and functional group tolerance. organic-chemistry.org

Multicomponent Reaction Approaches for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including pyrrolidine derivatives. researchgate.net These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants. orientjchem.org

Several MCRs have been developed for the synthesis of pyrrolidines. For example, a one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones can be used to synthesize various pyrrolidine-2-carboxylates. tandfonline.com Another example is the three-component [3+2] cycloaddition reaction of substituted isatins. tandfonline.com The 1,3-dipolar cycloaddition of an azomethine ylide, generated from an aldehyde and an amino acid, with a dipolarophile is a common MCR strategy for constructing the pyrrolidine ring. tandfonline.com

The use of catalysts, such as cerium(III) chloride, can facilitate these reactions. tandfonline.com MCRs offer several advantages, including operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening. researchgate.netorientjchem.org

Regioselective and Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of regioselective and stereoselective methods for the synthesis of this compound is of paramount importance.

Stereoselective synthesis of pyrrolidine derivatives can be achieved through various strategies. One common approach involves the use of chiral starting materials, such as amino acids like L-pyroglutamic acid. acs.org The inherent chirality of these starting materials can be transferred to the final product.

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of the reaction. For example, chiral N-tert-butanesulfinyl imines can be used in [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with high diastereoselectivity. acs.org The sulfinyl group acts as a chiral auxiliary, directing the approach of the reagents to create a specific stereoisomer. nih.gov The (S)-configuration of the sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. nih.gov

Computational methods can be employed to study the influence of the chiral auxiliary on the diastereoselectivity of the reaction. nih.gov These stereoselective methods are crucial for obtaining enantiomerically pure this compound for pharmacological studies.

Functionalization and Derivatization of Preformed Pyrrolidine and Thiophene (B33073) Rings

Once the core 2-(thienyl)pyrrolidine scaffold is constructed, further functionalization and derivatization of either the pyrrolidine or the thiophene ring can be performed to synthesize a variety of analogues.

The pyrrolidine ring can be functionalized at various positions. For instance, N-alkylation or N-acylation of the pyrrolidine nitrogen is a common modification. The choice of the functionalization group can significantly influence the properties of the resulting molecule. rug.nl For example, in fulleropyrrolidines, the type of functional group on the nitrogen can determine whether it becomes quaternized. rug.nl

The thiophene ring is also amenable to various functionalization reactions. Electrophilic substitution reactions, such as halogenation, nitration, and acylation, readily occur on the thiophene ring, typically at the 5-position if it is unsubstituted. pharmaguideline.com The alkylation of thiophene rings on diketopyrrolopyrrole (DPP) extremities, while challenging, has been achieved, allowing for the introduction of amide-containing substituents. chemrxiv.org These functionalization strategies provide access to a diverse range of this compound analogues with potentially different biological activities.

Catalytic Methods in Pyrrolidine-Thiophene Chemical Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrrolidine-thiophene compounds. A wide range of catalysts, including metal complexes and organocatalysts, have been employed to facilitate various synthetic transformations.

Metal catalysts are widely used in pyrrolidine synthesis. For instance, a Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to produce various cyclic amines, including pyrrolidines, in good to excellent yields. organic-chemistry.org Similarly, a chiral amine-derived iridacycle complex catalyzes the "borrowing hydrogen" annulation to provide chiral N-heterocycles from racemic diols and primary amines. organic-chemistry.org Rhodium catalysts have been utilized for the synthesis of pyrrolidines from O-benzoylhydroxylamines as alkyl nitrene precursors. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds offers another route to pyrrolidines. organic-chemistry.org

Organocatalysts have also gained prominence in pyrrolidine synthesis. For example, (S)-α,α-diphenyl-2-pyrrolidinemethanol has been used as an organocatalyst in a multicomponent approach to synthesize pyrrolidine derivatives. tandfonline.com Acetic acid has been employed as a catalyst for the synthesis of tetracyclic compounds containing a pyrrolidine ring via a 1,3-dipolar cycloaddition of azomethine ylides. nih.gov These catalytic methods offer advantages such as high efficiency, selectivity, and often milder reaction conditions compared to stoichiometric reactions.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The growing emphasis on sustainability within the chemical and pharmaceutical industries has propelled the integration of green chemistry principles into synthetic methodologies. The synthesis of complex heterocyclic compounds like this compound and its derivatives is increasingly being re-evaluated to minimize environmental impact, enhance safety, and improve efficiency. These efforts focus on reducing waste, avoiding hazardous substances, and lowering energy consumption through innovative technologies and catalytic systems.

Key green approaches applicable to the synthesis of this compound derivatives include the use of continuous flow chemistry, biocatalysis, and multicomponent reactions, which offer significant advantages over traditional batch processing. bohrium.com

Flow Chemistry:

Biocatalysis:

Biocatalysis offers a powerful and sustainable alternative to traditional chemical catalysts for the synthesis of chiral molecules. Enzymes, such as transaminases and engineered cytochromes, can catalyze reactions with high enantioselectivity under mild conditions, often in aqueous media. acs.orgacs.orgnih.gov Recent advancements have demonstrated the successful asymmetric synthesis of 2-substituted pyrrolidines using transaminases, achieving excellent enantiomeric excesses (>99.5%) and good yields. acs.org This biocatalytic approach avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. acs.org The development of "pyrrolidine synthases" through directed evolution of enzymes like cytochrome P411 showcases the potential for creating highly efficient and selective biocatalysts for constructing the pyrrolidine ring via C-H amination. acs.orgnih.gov

Alternative Solvents and Energy Sources:

The principles of green chemistry also encourage the use of environmentally benign solvents and energy-efficient reaction methods. For the synthesis of thiophene derivatives, methodologies have been developed that utilize greener solvents like deep eutectic solvents or even solvent-free conditions. rsc.org Metal-free synthetic approaches further enhance the green profile by minimizing metal toxicity. nih.gov Furthermore, the use of alternative energy sources such as microwave and ultrasound irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. eurekaselect.comtandfonline.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, exemplify atom and step economy, reducing solvent consumption and waste generation. tandfonline.com

The table below provides a comparative overview of traditional versus green synthetic approaches that could be applied to the synthesis of heterocyclic structures analogous to this compound.

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

| Parameter | Traditional Batch Synthesis | Flow Chemistry Approach | Biocatalytic Synthesis |

|---|---|---|---|

| Catalyst | Heavy metals (e.g., Palladium, Ruthenium) | Often heterogeneous or immobilized catalysts | Enzymes (e.g., Transaminases, P450) |

| Solvent | Volatile organic compounds (e.g., CH2Cl2) | Greener solvents, potential for recycling | Aqueous media, buffered solutions |

| Temperature | Often high temperatures required | Precise control, superheating possible | Mild conditions (e.g., Room Temperature) |

| Reaction Time | Hours to days | Seconds to minutes | Hours |

| Selectivity | Moderate to good, may require protecting groups | High, improved by precise control | Excellent enantioselectivity (>99% ee) |

| Safety | Risks with exothermic reactions and hazardous reagents | Enhanced safety, better heat dissipation | Generally safer, non-toxic reagents |

| Waste | Significant solvent and by-product waste | Reduced waste, potential for in-line purification | Biodegradable waste, minimal by-products |

| Scalability | Challenging, potential for runaway reactions | Straightforward, seamless transition from lab to production | Requires specialized bioreactors |

This table presents generalized data for illustrative purposes based on findings in heterocyclic synthesis. mdpi.comacs.orgacs.org

By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible, aligning with the future direction of pharmaceutical manufacturing.

Exploration of Biological Activities Associated with 2 5 Chloro 2 Thienyl Pyrrolidine Scaffolds

Anticancer Activity Profiling of Pyrrolidine-Thiophene Hybrids

The fusion of pyrrolidine (B122466) and thiophene (B33073) moieties has yielded derivatives with notable anticancer potential. nih.gov These compounds have been the subject of various studies to determine their efficacy against different cancer cell lines and to understand their mechanisms of action.

In Vitro Cytostaticity Assays on Cancer Cell Lines

A number of polysubstituted pyrrolidines and their corresponding pyrrole (B145914) analogs have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. nih.gov For instance, certain pyrrolidine derivatives have demonstrated significant inhibitory effects against a panel of ten cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 2.9 to 16 μM. nih.gov

In a separate study, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures was found to significantly enhance anticancer activity, reducing the viability of A549 cells to 28.0% and 29.6%, respectively. mdpi.com

Furthermore, the introduction of a trifluoromethyl group into a thiazolo[4,5-d]pyrimidine (B1250722) structure, a known purine (B94841) antagonist, has been explored to improve the bioavailability and anticancer properties of new compounds. mdpi.com One such derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as the most active among a series of newly synthesized compounds. mdpi.com

Similarly, hybrid molecules combining a ciminalum moiety with a 4-thiazolidinone (B1220212) ring have shown significant cytotoxic effects on tumor cells. nih.gov The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be crucial for the anticancer effects. nih.gov Derivatives with carboxylic acid residues and a p-hydroxyphenyl substituent proved to be the most effective. nih.gov

Below is a table summarizing the in vitro cytostaticity of selected pyrrolidine-thiophene hybrids:

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/Effect) |

| Polysubstituted Pyrrolidines (e.g., 3h, 3k) | 10 cancer cell lines | IC50: 2.9 to 16 μM nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 lung epithelial cells | Reduced viability to 28.0% and 29.6% mdpi.com |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Variety of human cancer cell lines | Most active of the series mdpi.com |

| Ciminalum–thiazolidinone hybrids (e.g., 2h, 2j, 2f) | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, and Breast cancers | GI50, TGI, and LC50 values of 1.57/13.3/65.0 µM for the most active compound (2h) nih.gov |

Investigations of Apoptotic Pathways and Cell Cycle Modulation

Beyond simply inhibiting cell growth, researchers have investigated how these compounds induce programmed cell death (apoptosis) and interfere with the cell cycle. For example, one particular pyrrolidine derivative was found to cause cell cycle arrest at the G0/G1 phase and induce apoptosis in a time- and dose-dependent manner in both HCT116 and HL60 cancer cells. nih.gov This suggests that this type of pyrrolidine structure could be a valuable candidate for future anticancer therapies. nih.gov

The Bcl-2 family of proteins are key regulators of apoptosis, and it has been shown that Bcl-2 not only inhibits apoptosis but also restrains cell cycle entry. nih.gov The ability to separate these two functions genetically opens up new avenues for therapeutic intervention. nih.gov Furthermore, recent studies have highlighted the role of Mcl-1 in promoting resistance to apoptosis, particularly during mitosis. nih.gov Antagonizing Mcl-1 can suppress this resistance and prevent cancer cells from escaping death. nih.gov

Antimicrobial Efficacy of 2-(5-Chloro-2-thienyl)pyrrolidine Analogues

In addition to their anticancer properties, pyrrolidine-thiophene hybrids have demonstrated promising antimicrobial activity against a range of pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Several studies have evaluated the antibacterial effects of these compounds. In one study, a 4-F-phenyl derivative of a thiazole-based pyrrolidine was found to selectively inhibit Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.com This compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus cereus, but not against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com The difference in activity is likely due to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

Another study on new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles found that several derivatives were highly active against Gram-positive bacteria. nih.gov One compound, in particular, displayed broad-spectrum antibacterial activity. nih.gov The study also noted that the nature of the aminomethyl substituents on the oxadiazole ring played a crucial role in determining antibacterial activity. nih.gov

The following table summarizes the antibacterial activity of selected analogues:

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) |

| 4-F-phenyl derivative of thiazole-pyrrolidine | S. aureus, B. cereus | Inhibition zone of 30.53 ± 0.42 mm against S. aureus at 400 µg biointerfaceresearch.com |

| 5-(2-Thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives | Gram-positive bacteria | Several compounds were highly active nih.gov |

| Pyrrolidine-2,5-dione derivatives | S. aureus, V. cholera | Moderate to low activity (MICs = 16–128 μg/mL) nih.gov |

Antifungal Activity Assessment

The antifungal potential of these compounds has also been explored. A study on 2-acylhydrazino-5-arylpyrrole derivatives revealed that most of them exhibited very good antifungal activity against Candida albicans and other Candida species, with Minimum Inhibitory Concentration (MIC) values in the range of 0.39-3.12 µg/mL. nih.govresearchgate.net These compounds showed enhanced potency compared to the commonly used antifungal drug fluconazole. nih.gov

In another investigation, derivatives of pyrrolidine-2,5-dione showed moderate to low antifungal activity against several yeast strains, including Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MIC values ranging from 64 to 256 μg/mL. nih.gov

The table below outlines the antifungal activity of these derivatives:

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) |

| 2-Acylhydrazino-5-arylpyrroles | Candida species | 0.39-3.12 µg/mL nih.govresearchgate.net |

| Pyrrolidine-2,5-dione derivatives | C. albicans, C. tropicalis, C. neoformans | 64-256 μg/mL nih.gov |

Enzyme Inhibition Studies of Related Pyrrolidine-Thiophene Derivatives

The biological activities of many compounds are rooted in their ability to inhibit specific enzymes. Pyrrolidine-thiophene derivatives have been investigated as inhibitors of various enzymes, including protein kinases.

A series of thiophene-containing triaryl pyrazoline derivatives were synthesized and evaluated for their ability to inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways often dysregulated in cancer. nih.gov These compounds showed more potent inhibition of the PI3Kγ isoform compared to the PI3Kα isoform. nih.gov The top-performing compounds exhibited IC50 values as low as 0.066 μM for PI3Kγ. nih.gov

Furthermore, thiophene-3-carboxamide (B1338676) derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress-induced signaling pathways. nih.gov These compounds are unique in that they appear to function as both ATP and JIP mimetics, potentially binding to both the ATP binding site and a docking site on the kinase. nih.gov Several of these novel compounds displayed potent JNK inhibitory profiles both in vitro and in cellular assays. nih.gov

A summary of the enzyme inhibition data is presented in the table below:

| Compound/Derivative | Enzyme Target | Inhibitory Activity (IC50) |

| Thiophene-containing triaryl pyrazolines | PI3Kγ | 0.066 μM (for the top hit) nih.gov |

| Thiophene-3-carboxamide derivatives | c-Jun N-terminal kinase (JNK) | Potent in vitro and in-cell inhibition nih.gov |

Specific Enzyme Target Identification and Validation

Research into the biological targets of molecules containing the this compound scaffold has identified key enzymes involved in the blood coagulation cascade. A notable derivative, 2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide, has been experimentally shown to target Prothrombin and Coagulation factor Xa. researchgate.netdrugbank.com

Prothrombin (Factor II) and Coagulation Factor Xa are critical serine proteases that play pivotal roles in the physiological process of blood clotting. Their inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. The identification of these enzymes as targets for this compound-containing compounds underscores the potential of this scaffold in the development of novel anticoagulant agents. nih.govnih.gov

Validation of these targets is supported by the established role of Factor Xa inhibitors in modern medicine. nih.govnih.gov The development of novel pyrrolidine derivatives as inhibitors of coagulation factor Xa further corroborates the therapeutic relevance of targeting this enzyme. google.comgoogle.com

Table 1: Identified Enzyme Targets for this compound Scaffolds

| Compound Scaffold | Enzyme Target | Therapeutic Area |

| This compound | Prothrombin (Factor II) | Anticoagulation |

| This compound | Coagulation Factor Xa | Anticoagulation |

Mechanistic Studies of Enzyme-Ligand Interactions

The mechanism of action for direct Factor Xa inhibitors involves the specific and reversible binding to the active site of the enzyme. nih.gov This binding event blocks the interaction of Factor Xa with its substrate, prothrombin, thereby preventing the generation of thrombin and the subsequent formation of a fibrin (B1330869) clot. nih.gov These inhibitors are effective against both free Factor Xa and Factor Xa that is bound within the prothrombinase complex. nih.gov

While detailed mechanistic studies specifically for this compound are not extensively available in the public domain, the broader class of direct Factor Xa inhibitors, which includes compounds with similar structural motifs, operate through competitive inhibition. nih.gov The interaction is typically governed by the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the inhibitor and the amino acid residues within the active site of the enzyme. The thienyl group can participate in hydrophobic interactions within the S1 pocket of Factor Xa, a key binding region for inhibitors.

Other Emerging Biological Activities of Pyrrolidine-Thiophene Frameworks

Beyond their role as anticoagulants, compounds incorporating the pyrrolidine-thiophene framework have demonstrated a wide array of other promising biological activities. This versatility highlights the potential of this scaffold in addressing various therapeutic needs.

Antimicrobial Activity: The fusion of pyrrolidine and thiophene rings has given rise to compounds with significant antimicrobial properties. orientjchem.orgnih.govbiointerfaceresearch.com Thiazole-based pyrrolidine derivatives, for instance, have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The inherent biological activity of both the thiophene and pyrrolidine moieties contributes to their efficacy as potential new antibacterial agents. orientjchem.orgnih.govresearchgate.net

Anti-inflammatory Activity: The pyrrolidine-thiophene scaffold is also a promising backbone for the development of novel anti-inflammatory agents. researchgate.netresearchgate.netnih.govnih.gov Thiophene derivatives are known to exhibit anti-inflammatory properties, and their combination with the pyrrolidine ring can lead to compounds with enhanced activity. researchgate.netnih.govnih.gov These compounds often exert their effects through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov

Anticancer Activity: Several studies have highlighted the potential of pyrrolidine-thiophene derivatives as anticancer agents. nih.govmdpi.comrsc.orgnih.govfrontiersin.org These compounds have shown cytotoxic activity against various cancer cell lines. For example, diphenylamine-pyrrolidin-2-one-hydrazone derivatives incorporating a thiophene moiety have demonstrated selective activity against prostate cancer and melanoma cell lines. nih.gov The mechanism of their anticancer activity can be diverse, including the inhibition of specific kinases or interference with other cellular processes crucial for cancer cell proliferation and survival. rsc.orgfrontiersin.org

Table 2: Emerging Biological Activities of Pyrrolidine-Thiophene Frameworks

| Biological Activity | Example Compound Class | Potential Therapeutic Application |

| Antimicrobial | Thiazole-based pyrrolidine derivatives | Treatment of bacterial infections |

| Anti-inflammatory | Pyrrolidine-thiophene hybrids | Management of inflammatory diseases |

| Anticancer | Diphenylamine-pyrrolidin-2-one-hydrazones | Oncology |

The continued exploration of the this compound scaffold and its derivatives holds significant promise for the discovery and development of new therapeutic agents targeting a range of diseases.

Structure Activity Relationship Sar Analysis and Pharmacophore Development for 2 5 Chloro 2 Thienyl Pyrrolidine Derivatives

Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Efficacy

The pyrrolidine ring is a crucial component of the 2-(5-chloro-2-thienyl)pyrrolidine scaffold, and substitutions at various positions on this ring have a profound impact on biological efficacy. The nitrogen atom of the pyrrolidine ring, in particular, has been a focal point for synthetic modifications.

Alterations to the pyrrolidine ring can be achieved through various synthetic strategies. One such method involves the use of donor-acceptor cyclopropanes, which can undergo a Lewis acid-catalyzed ring-opening with primary amines, followed by in situ lactamization and dealkoxycarbonylation to yield 1,5-disubstituted pyrrolidin-2-ones. nih.gov This approach allows for the introduction of a wide range of substituents at the 1- and 5-positions of the pyrrolidinone ring, a close structural analog of the pyrrolidine core. nih.gov

The resulting substituted pyrrolidin-2-ones can serve as precursors for a variety of nitrogen-containing polycyclic compounds with potential applications in medicinal chemistry. nih.gov The ability to systematically vary the substituents on the pyrrolidine ring is essential for establishing a comprehensive structure-activity relationship (SAR).

Role of Thiophene (B33073) Moiety Modifications and Halogenation

Systematic studies involving the replacement of the chlorine atom with other halogens (e.g., fluorine, bromine) or its repositioning on the thiophene ring can provide valuable SAR data. Furthermore, bioisosteric replacement of the entire thiophene ring with other aromatic or heteroaromatic systems is a common strategy to explore the chemical space and potentially improve properties such as potency, selectivity, and metabolic stability.

Stereochemical Determinants of Bioactivity in this compound Isomers

The 2-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often leads to stereospecific interactions.

The synthesis of enantiomerically pure forms of this compound and its derivatives is therefore essential for a thorough understanding of their SAR. The development of synthetic methods that produce diastereomerically and enantiomerically pure compounds is a key focus. For instance, in the synthesis of related pyrrolidin-2-ones, the presence of an ester group at the C(3) position can lead to a mixture of diastereomers. nih.gov The removal of such groups is necessary to obtain the desired single isomer for biological evaluation. nih.gov

By separating and individually testing the (R) and (S) enantiomers, researchers can determine which stereoisomer is responsible for the desired biological effect and whether the other enantiomer is inactive, less active, or contributes to off-target effects. This knowledge is critical for the development of safer and more effective therapeutic agents.

Pharmacophore Modeling for Rational Compound Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For a series of active compounds like the this compound derivatives, a pharmacophore model can be generated by aligning the structures and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

This model serves as a 3D query to search virtual compound libraries for new, structurally diverse molecules that fit the pharmacophore and are therefore likely to possess the desired biological activity. It also provides a framework for the rational design of new analogs with improved properties. By understanding the key interaction points, medicinal chemists can strategically modify the lead compound to enhance its binding affinity and selectivity for the target.

For the this compound scaffold, a pharmacophore model would likely include features corresponding to the pyrrolidine nitrogen (as a potential hydrogen bond acceptor or basic center), the chloro-substituted thiophene ring (as a hydrophobic and aromatic feature), and specific stereochemical constraints at the chiral center.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In modern drug discovery, the optimization of lead compounds goes beyond simply increasing potency. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are increasingly used to guide the selection and optimization of drug candidates.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as the pIC50 (or pKi) divided by the number of heavy atoms. A higher LE value indicates that the molecule achieves its potency with a more efficient use of its atoms, which is often associated with a more favorable drug-like profile.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Index (LLE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is calculated as pIC50 minus logP. High lipophilicity can lead to problems with solubility, metabolic instability, and off-target toxicity. Therefore, optimizing for a higher LipE helps to ensure that increases in potency are not achieved at the expense of excessive lipophilicity.

By calculating and monitoring these metrics throughout the SAR optimization of this compound derivatives, medicinal chemists can prioritize compounds that not only have high potency but also possess more desirable physicochemical properties, increasing the likelihood of developing a successful drug candidate.

Computational Chemistry and in Silico Approaches for 2 5 Chloro 2 Thienyl Pyrrolidine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure of 2-(5-Chloro-2-thienyl)pyrrolidine. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface.

Table 1: Representative Quantum Chemical Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. nih.gov |

| Electron Density | Shows the distribution of electrons in the molecule. |

| Electrostatic Potential | Maps regions of positive and negative charge, indicating sites for nucleophilic and electrophilic attack. nih.gov |

This table is for illustrative purposes and the values would be specific to this compound upon calculation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are invaluable. Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This technique allows for the virtual screening of the compound against a library of biological targets to identify potential interactions. The binding affinity, typically expressed as a docking score or binding energy, indicates the strength of the interaction. nih.gov For instance, in studies of similar pyrrolidine-based compounds, docking has been used to confirm binding to the active sites of enzymes like human carbonic anhydrase and acetylcholinesterase. nih.gov

Following docking, MD simulations can provide a more dynamic and detailed picture of the ligand-target complex. nih.govbiorxiv.org These simulations model the movement of atoms over time, revealing the stability of the binding pose, the flexibility of the ligand and protein, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govmdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone is often monitored to assess the stability of the simulation. nih.gov

Conformational Analysis of the Pyrrolidine (B122466) Ring System (Pseudorotation)

The five-membered pyrrolidine ring is not planar and exhibits a phenomenon known as pseudorotation, where it can adopt various puckered conformations. researchgate.netnih.gov These conformations can significantly influence the biological activity of a molecule by altering the spatial arrangement of its substituents and, consequently, its fit within a binding site. The two primary puckered forms are the "UP" and "DOWN" conformations, often described as envelope or twist forms. unito.itnih.govresearchgate.net

Computational methods can be used to map the potential energy surface of the pyrrolidine ring in this compound. This analysis helps to identify the most stable, low-energy conformations and the energy barriers between them. unito.itbiorxiv.org The conformational preference can be influenced by the nature and stereochemistry of substituents on the ring. biorxiv.org Understanding the preferred pucker of the pyrrolidine ring is crucial for designing molecules with optimal interactions with their biological targets.

Table 2: Common Pyrrolidine Ring Pucker Conformations

| Conformation | Description |

|---|---|

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. |

| Twist (T) | No four atoms are coplanar; two adjacent atoms are displaced on opposite sides of the plane defined by the other three. |

| UP Pucker | The Cγ atom and the carbonyl group (in proline) are on the same side of the plane. unito.itresearchgate.net |

| DOWN Pucker | The Cγ atom and the carbonyl group (in proline) are on opposite sides of the plane. unito.itresearchgate.net |

Prediction of Synthetic Pathways and Reaction Energetics

Computational chemistry can also aid in the design of efficient synthetic routes to this compound. Retrosynthetic analysis software can propose potential disconnections and precursor molecules. Furthermore, quantum chemical calculations can be used to model the energetics of proposed reaction steps. beilstein-journals.org By calculating the activation energies and reaction energies for different pathways, it is possible to predict the most favorable reaction conditions and identify potential side reactions. beilstein-journals.org This computational approach can save significant time and resources in the laboratory by prioritizing synthetic routes that are most likely to be successful.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org For this compound and its analogues, a QSAR model could be developed to predict their activity against a specific biological target.

The process involves calculating a set of molecular descriptors for each compound, which can be physicochemical, electronic, or steric in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.orgwu.ac.th A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.com

Table 3: Common Molecular Descriptors in QSAR

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular volume, surface area |

| Topological | Connectivity indices |

| Physicochemical | LogP (lipophilicity), molar refractivity |

In Silico ADME/Pharmacokinetics Predictions and Drug-Likeness Assessment

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico tools can predict these properties for this compound, providing an early indication of its potential as a drug candidate. mdpi.com

These predictive models are often based on large datasets of experimentally determined ADME properties and use various computational approaches, including QSAR and machine learning. mdpi.com Predictions can be made for properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org

Drug-likeness is another important concept that is often assessed in silico. ijpsonline.comnih.gov This is typically evaluated by comparing the physicochemical properties of the compound to those of known drugs. Rules such as Lipinski's Rule of Five provide a simple set of guidelines for oral bioavailability. ijpsonline.com More sophisticated scoring functions and models can also be used to provide a more nuanced assessment of a compound's drug-like character. scielo.br

Prospective Research Avenues and Translational Perspectives for 2 5 Chloro 2 Thienyl Pyrrolidine

Design and Synthesis of Next-Generation Pyrrolidine-Thiophene Compounds

The development of novel analogs of 2-(5-Chloro-2-thienyl)pyrrolidine is a primary focus for enhancing its therapeutic potential. The core strategy involves structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Key approaches include the introduction of diverse substituents on both the pyrrolidine (B122466) and thiophene (B33073) rings. For instance, functionalization of the pyrrolidine nitrogen can modulate the compound's polarity and ability to form hydrogen bonds, significantly impacting its interaction with biological targets. nih.gov

Synthetic strategies for creating these next-generation compounds can draw from established methods for pyrrolidine synthesis, such as the (3 + 2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with isocyanates, which directly yields pyrrolidone structures that can be further modified. nih.gov Another approach involves the ring opening of donor-acceptor cyclopropanes with N-nucleophiles followed by cyclization to form the desired γ-lactams. nih.gov The synthesis of thienyl-derived pyrrolidones has been achieved with moderate yields, indicating the feasibility of producing a library of analogs for structure-activity relationship (SAR) studies. nih.govmdpi.com

Furthermore, the exploration of stereochemistry is crucial. The non-planar nature of the pyrrolidine ring allows for different spatial arrangements of substituents, which can lead to distinct biological profiles due to varied binding interactions with target proteins. researchgate.net The stereoselective synthesis of pyrrolidine-containing drugs is, therefore, a critical aspect of developing next-generation compounds. mdpi.com

Table 1: Potential Modifications for Next-Generation this compound Analogs

| Ring System | Position of Modification | Potential Substituents | Desired Outcome |

| Pyrrolidine | Nitrogen (N1) | Alkyl, Aryl, Acyl groups | Modulate polarity, solubility, and target binding |

| Pyrrolidine | Carbon (C3, C4) | Hydroxyl, Amino, Halogen groups | Introduce new interaction points, alter conformation |

| Thiophene | Carbon (C3', C4') | Alkyl, Halogen, Nitro groups | Fine-tune electronic properties and metabolic stability |

Advanced Methodologies for Target Identification and Validation

Identifying the specific biological targets of this compound and its derivatives is paramount for understanding their mechanism of action and for guiding further drug development. A range of advanced methodologies can be employed for this purpose.

Chemical proteomics is a powerful tool for identifying the protein targets of small molecules. nih.gov This approach can pinpoint specific proteins, such as HDAC2 and PHB2, that have been identified as potential targets for other pyrrolidine-containing compounds. nih.gov Computational methods, including molecular docking, can then be used to predict and analyze the binding interactions between the compound and its potential targets. nih.gov For instance, docking studies have been successfully used to elucidate the binding modes of pyrrolidine derivatives with enzymes like dipeptidyl peptidase-IV (DPP-4). nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of analogs with their biological activity. frontiersin.org Hologram QSAR (HQSAR) models, for example, can identify key structural fragments that contribute to the inhibitory activity of pyrrolidine derivatives. nih.gov These computational models can guide the design of more potent and selective compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like this compound. These technologies can significantly accelerate the drug discovery pipeline by analyzing vast datasets to identify promising candidates and predict their properties.

AI algorithms can be trained on existing libraries of pyrrolidine-thiophene compounds and their associated biological activities to develop predictive models. These models can then be used to screen virtual libraries of novel analogs, prioritizing those with the highest predicted potency and most favorable drug-like properties. This in silico screening can drastically reduce the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

Moreover, generative AI models can be employed for de novo drug design, creating entirely new molecular structures with desired properties. By providing the model with the structural constraints of the pyrrolidine-thiophene scaffold and the desired biological activity profile, novel and diverse chemical entities can be generated for further investigation.

Exploration of Novel Therapeutic Applications beyond Current Scope

While the initial therapeutic focus for pyrrolidine-containing compounds has often been in areas like central nervous system disorders and infectious diseases, the unique structure of this compound suggests potential for a broader range of applications. nih.gov The pyrrolidine scaffold is a common feature in many natural products and pharmacologically active agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. frontiersin.orgnih.gov

Recent research has highlighted the potential of pyrrolidine derivatives as anticancer agents, with some compounds showing significant inhibitory activity against cancer cell lines. nih.gov The thienyl group is also a known pharmacophore in various biologically active molecules, and its presence in this compound could confer unique therapeutic properties. ontosight.ai For example, thiophene[3,2-d]pyrimidine derivatives have been investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors. acs.org

Therefore, a systematic screening of this compound and its analogs against a wide panel of biological targets and disease models is warranted. This could uncover novel therapeutic opportunities in oncology, immunology, and virology, among other fields.

Development of Sustainable Synthetic Routes for Scalable Production

As promising lead compounds emerge from research, the development of sustainable and scalable synthetic routes becomes crucial for their eventual clinical and commercial viability. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive processes, leading to significant environmental impact. nih.gov

Green chemistry principles offer a framework for developing more environmentally benign synthetic methods. numberanalytics.com This includes the use of greener solvents like water or ionic liquids, the development of catalytic reactions to minimize waste, and the use of energy-efficient techniques such as microwave-assisted synthesis. numberanalytics.comnumberanalytics.comrsc.org For heterocyclic compounds, transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) presents a sustainable approach, producing only water and hydrogen as byproducts. rsc.org

Furthermore, biocatalysis, which utilizes enzymes or whole-cell systems, offers a highly selective and efficient alternative for certain synthetic steps under mild conditions. numberanalytics.com The development of such sustainable routes will not only reduce the environmental footprint of producing this compound and its derivatives but also contribute to the economic feasibility of their large-scale manufacture.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Chloro-2-thienyl)pyrrolidine, and what challenges arise during purification?

- Methodology : A two-step approach is commonly employed:

Nucleophilic substitution : React 5-chloro-2-thiophenecarboxaldehyde with pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under anhydrous conditions (e.g., dichloromethane).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the product from unreacted starting materials. Challenges include residual aldehydes or byproducts; confirm purity via TLC and HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

- Safety : Perform reactions in a fume hood with nitrile gloves and flame-retardant lab coats to avoid exposure to volatile solvents and chlorinated intermediates .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Analytical Workflow :

- NMR : H NMR (400 MHz, CDCl) to identify pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and thienyl protons (δ 6.7–7.2 ppm). C NMR confirms the chloro-thienyl carbon (δ 125–130 ppm).

- Mass Spectrometry : ESI-MS in positive mode (m/z calculated for CHClNS: 208.03) to verify molecular ion peaks.

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 51.80%, H: 5.32%) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves (tested against chlorinated compounds per EN 374), chemical-resistant goggles, and lab coats.

- Ventilation : Use local exhaust ventilation during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste (WGK 3 classification) .

Advanced Research Questions

Q. How can structural modifications to this compound improve its bioactivity in receptor binding studies?

- SAR Strategy :

- Substitution : Introduce electron-withdrawing groups (e.g., -CF) at the pyrrolidine nitrogen to enhance metabolic stability.

- Ring Expansion : Replace pyrrolidine with piperidine to assess steric effects on target selectivity (e.g., dopamine D vs. serotonin 5-HT receptors).

- Validation : Use radioligand displacement assays (IC measurements) and molecular docking (AutoDock Vina) to correlate structural changes with binding affinity .

Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound derivatives?

- Troubleshooting :

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hr).

- Impurity Analysis : Quantify residual solvents (GC-MS) or heavy metals (ICP-OES) that may confound results.

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC values across ≥3 independent replicates .

Q. What computational methods predict the regioselectivity of this compound in electrophilic aromatic substitution?

- Modeling Approach :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-rich regions (Mulliken charges on thienyl carbons).

Reactivity Mapping : Use Fukui functions to predict preferred sites for nitration or halogenation.

Validation : Compare computational predictions with experimental HPLC-MS data after reaction with HNO/HSO .

Q. What chromatographic techniques separate enantiomers of this compound for chiral pharmacology studies?

- Chiral Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.